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molecular formula C21H21FN5O7P B607535 Fosifidancitinib CAS No. 1237168-58-9

Fosifidancitinib

Cat. No. B607535
M. Wt: 505.4 g/mol
InChI Key: JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343954B2

Procedure details

To the crude di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate, was added HOAc (280 mL) and H2O (70 mL), the resultant light brown homogeneous solution was stirred at 65° C. (note: a lighter color ppt was formed between 15-45 min). The reaction was monitored by LC-MS. After 1 h, the mixture was cooled to rt, ppt was collected by filtration, washing with H2O (˜50 mL×2). Product (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl dihydrogen phosphate was obtained as a light pinkish beige color solid and was used directly in salt formation.
Name
di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:13][CH2:14][N:15]1[C:19]2[CH:20]=[C:21]([NH:24][C:25]3[C:30]([CH3:31])=[CH:29][N:28]=[C:27]([NH:32][C:33]4[CH:38]=[C:37]([CH3:39])[C:36]([F:40])=[C:35]([O:41][CH3:42])[CH:34]=4)[N:26]=3)[CH:22]=[CH:23][C:18]=2[O:17][C:16]1=[O:43])([O:8]C(C)(C)C)([O:3]C(C)(C)C)=[O:2].CC(O)=O>O>[P:1]([OH:8])([OH:3])([O:13][CH2:14][N:15]1[C:19]2[CH:20]=[C:21]([NH:24][C:25]3[C:30]([CH3:31])=[CH:29][N:28]=[C:27]([NH:32][C:33]4[CH:38]=[C:37]([CH3:39])[C:36]([F:40])=[C:35]([O:41][CH3:42])[CH:34]=4)[N:26]=3)[CH:22]=[CH:23][C:18]=2[O:17][C:16]1=[O:43])=[O:2]

Inputs

Step One
Name
di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCN1C(OC2=C1C=C(C=C2)NC2=NC(=NC=C2C)NC2=CC(=C(C(=C2)C)F)OC)=O
Name
Quantity
280 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the resultant light brown homogeneous solution was stirred at 65° C. (note
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a lighter color ppt was formed between 15-45 min)
Duration
30 (± 15) min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
ppt was collected by filtration
WASH
Type
WASH
Details
washing with H2O (˜50 mL×2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)(OCN1C(OC2=C1C=C(C=C2)NC2=NC(=NC=C2C)NC2=CC(=C(C(=C2)C)F)OC)=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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